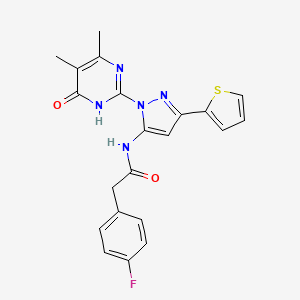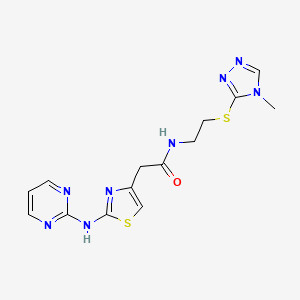![molecular formula C11H18N2O3S B2830931 N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide CAS No. 2411256-40-9](/img/structure/B2830931.png)
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide is a compound with a unique structure that includes a methanesulfonamido group attached to a cyclopentyl ring, which is further connected to a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of triflic acid as a catalyst for the regioselective cycloaddition of cyanamides and ynamides . This method is effective for producing a variety of substituted heterocyclic products with high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ynamide moiety to other functional groups.
Substitution: The methanesulfonamido group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonamido group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The ynamide moiety can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ynamides and methanesulfonamido derivatives, such as:
- N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
- tert-butyl((2-(trimethylsilyl)ethyl)sulfonyl)carbamate
- N-ethyl-N-(2-methylphenyl)but-3-enamide
Uniqueness
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide is unique due to its combination of a cyclopentyl ring with a methanesulfonamido group and a but-2-ynamide moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Propriétés
IUPAC Name |
N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-5-11(14)12-8-9-6-4-7-10(9)13-17(2,15)16/h9-10,13H,4,6-8H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUVSCRTGCYBSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCCC1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2830851.png)

![N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2830855.png)









![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
